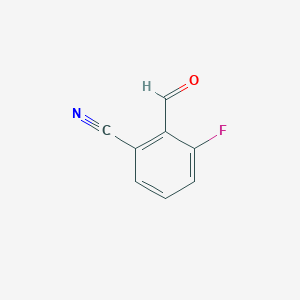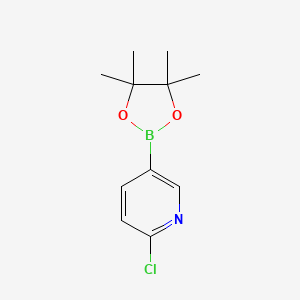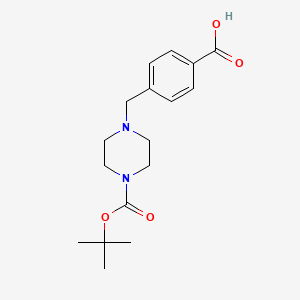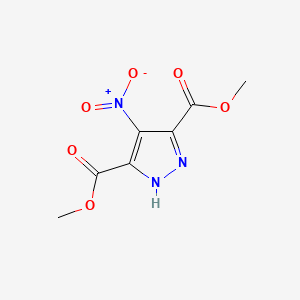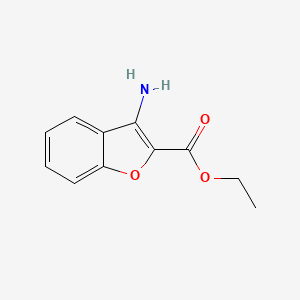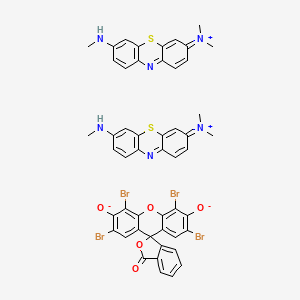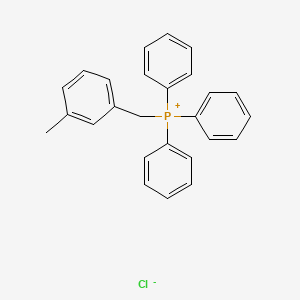![molecular formula C9H16ClNO B1586103 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride CAS No. 6164-62-1](/img/structure/B1586103.png)
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride
Descripción general
Descripción
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride is a chemical compound with the molecular formula C8H14ClNO . It is a less hindered nitroxyl radical that exhibits enhanced reactivity compared with TEMPO .
Synthesis Analysis
The synthesis of 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride has been explored in several studies. For instance, one study reported a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Another study reported a one-pot tandem Mannich annulation method for synthesizing 3-azabicyclo[3.3.1]nonane derivatives directly from aromatic ketones, paraformaldehyde, and dimethylamine .Molecular Structure Analysis
The molecular structure of 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride can be viewed using Java or Javascript . The compound has a molecular weight of 175.656 Da .Chemical Reactions Analysis
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride has been involved in various chemical reactions. For example, it has been used in the aerobic oxidation of a broad range of primary and secondary alcohols to the corresponding aldehydes and ketones . It has also been used in the aerobic oxidative coupling of alcohols and amines to amides .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Condensation Reactions : 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride undergoes condensation with hydroxylamine and hydrazine hydrate, forming oximes, hydrazones, and azines. This reaction also leads to the formation of dihydrochlorides and amines through reductive amination and treatment with dry hydrogen chloride (Moskalenko & Boev, 2009).
NMR Studies
- Structural Characterization : The compound has been characterized using 1D and 2D NMR studies, revealing that it adopts a twin-chair conformation with equatorial orientation of substituents, regardless of the nature of these groups (Park, Jeong, & Parthiban, 2011).
Biological Activities
- Antimicrobial Properties : Synthesized derivatives have shown significant antimicrobial activities, with some compounds exhibiting growth inhibition against various bacteria and fungi (Ramachandran et al., 2011).
Stereospecific Synthesis
- Synthesis of Oximes and Oxime Ethers : Studies have focused on the stereospecific synthesis of oximes and oxime ethers of 3-azabicycles, which were screened for their antimicrobial activity. These studies contribute to the structure-activity relationship (SAR) in this field (Parthiban et al., 2010).
Molecular Binding and Ligands
- Sigma Receptor Ligands : The compound has been used in the synthesis of N-substituted phenylcarbamate analogs, showing affinity for sigma receptors. This includes the development of probes for sigma receptors (Vangveravong et al., 2006).
Crystallography
- Crystal Structure Analysis : The compound's crystal structure has been studied, showing intermolecular N—H⋯π interactions and providing insights into its molecular conformation (Parthiban et al., 2009).
Propiedades
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGRGXQEVKWHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride | |
CAS RN |
6164-62-1 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-one, 9-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC62515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




